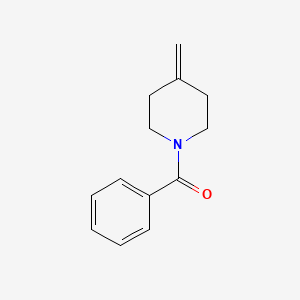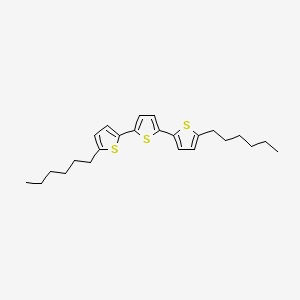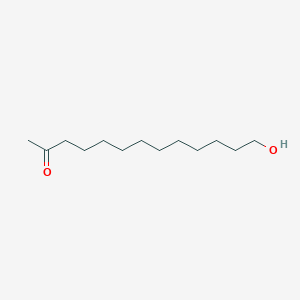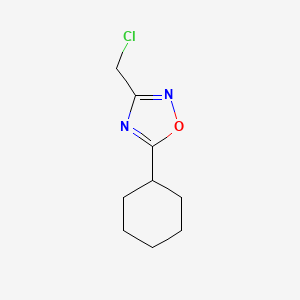![molecular formula C38H44N4O2S B3049046 alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol CAS No. 191282-20-9](/img/structure/B3049046.png)
alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol
Übersicht
Beschreibung
alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol: is a complex organic compound with a molecular formula of C38H44N4O2S This compound is characterized by the presence of four dimethylamino groups attached to phenyl rings, which are further connected to a thiophene ring through methanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromothiophene with 4-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. This is followed by the reduction of the resulting intermediate with a suitable reducing agent to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol involves its interaction with molecular targets through its dimethylamino and thiophene groups. These interactions can modulate electronic properties and facilitate binding to specific receptors or enzymes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Vergleich Mit ähnlichen Verbindungen
- alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedicarboxylate
- alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenediamine
Comparison: Compared to its analogs, alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol exhibits unique properties due to the presence of methanol groups. These groups enhance its solubility and reactivity, making it more versatile for various applications. Additionally, the compound’s electronic properties are distinct, contributing to its potential use in advanced materials and biological systems .
Eigenschaften
IUPAC Name |
[5-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]thiophen-2-yl]-bis[4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O2S/c1-39(2)31-17-9-27(10-18-31)37(43,28-11-19-32(20-12-28)40(3)4)35-25-26-36(45-35)38(44,29-13-21-33(22-14-29)41(5)6)30-15-23-34(24-16-30)42(7)8/h9-26,43-44H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXGOIOSZLQULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(S3)C(C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391875 | |
| Record name | AC1MOFKX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-20-9 | |
| Record name | AC1MOFKX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Tosyl-7-azabicyclo[2.2.1]heptane](/img/structure/B3048964.png)

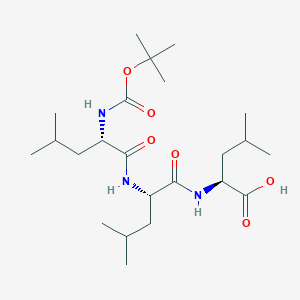
![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-](/img/structure/B3048970.png)
